4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE
Overview
Description
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a tetraazole ring and a sulfonyl group
Preparation Methods
The synthesis of 4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE involves multiple steps. One common method includes the reaction of 4-methylphenyl sulfonyl chloride with ethylenediamine to form an intermediate, which is then reacted with 5-mercapto-1H-tetrazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions using reagents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The benzamide core allows for electrophilic substitution reactions, which can be facilitated by catalysts like aluminum chloride.
Scientific Research Applications
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes, inhibiting their activity, while the tetraazole ring can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds include:
5-[(4-METHYLPHENYL)SULFINYL]-1-PHENYL-1H-TETRAZOLE: This compound shares the tetraazole ring and sulfonyl group but differs in the substitution pattern.
2-(4-METHYLSULFONYLPHENYL)INDOLE DERIVATIVES: These compounds have similar sulfonyl groups and are studied for their antimicrobial and anti-inflammatory activities.
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[5-[2-[(4-methylphenyl)sulfonylamino]ethylsulfanyl]tetrazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S2/c1-12-2-8-15(9-3-12)28(25,26)19-10-11-27-17-20-21-22-23(17)14-6-4-13(5-7-14)16(18)24/h2-9,19H,10-11H2,1H3,(H2,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZSIKUJOVCHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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